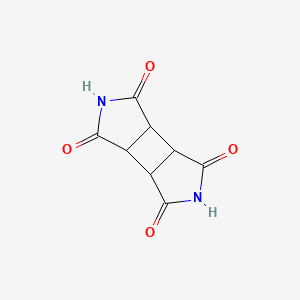
1,2,3,4-Cyclobutanetetracarboxdiimide
概要
説明
1,2,3,4-Cyclobutanetetracarboxdiimide is a chemical compound with the molecular formula C8H6N2O4. It is known for its unique structure, which includes a cyclobutane ring with four carboxylic acid imide groups attached.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Cyclobutanetetracarboxdiimide can be synthesized through the reaction of cyclobutane-1,2,3,4-tetracarboxylic dianhydride with ammonia or primary amines. The reaction typically involves heating the dianhydride with the amine in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (around 150-200°C) to facilitate the formation of the imide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and photomicroreactors has been explored to improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,2,3,4-Cyclobutanetetracarboxdiimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imide groups to amine groups.
Substitution: The imide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imides depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 1,2,3,4-Cyclobutanetetracarboxdiimide involves its ability to form strong covalent bonds with other molecules through its reactive imide groups. These interactions can lead to the formation of complex polymeric structures with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
Similar Compounds
1,2,3,4-Cyclobutanetetracarboxylic dianhydride: A precursor to 1,2,3,4-Cyclobutanetetracarboxdiimide, used in similar applications.
1,2,3,4-Butanetetracarboxylic acid: Another related compound with similar reactivity but different functional groups.
Dimethyl-substituted cyclobutanetetracarboxylic dianhydride: Used in the synthesis of polyimides with specific properties.
Uniqueness
This compound is unique due to its specific structure and the presence of four imide groups, which provide it with distinct reactivity and the ability to form stable polymeric materials. Its applications in the synthesis of high-performance polyimides and other advanced materials highlight its importance in various scientific and industrial fields .
特性
IUPAC Name |
4,9-diazatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-5-1-2(6(12)9-5)4-3(1)7(13)10-8(4)14/h1-4H,(H,9,11,12)(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWMFOKSXWCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C1C(=O)NC3=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167786 | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4415-88-7 | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















